(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
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Overview
Description
®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with ®-1-aminopropan-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired stereochemistry is maintained. The reaction can be summarized as follows:
Reaction of tert-butyl carbamate with ®-1-aminopropan-2-ol: This step involves the formation of the carbamate linkage.
Hydrochloride formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its carbamate group can serve as a protecting group for amines, allowing for selective reactions at other sites in the molecule.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism of carbamate-containing drugs.
Medicine
In medicinal chemistry, ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This compound’s carbamate group can be hydrolyzed to release the active amine, making it a useful candidate for drug development.
Industry
In the chemical industry, this compound is used in the synthesis of agrochemicals and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride involves the hydrolysis of the carbamate group to release the active amine. This hydrolysis can be catalyzed by enzymes such as esterases and amidases. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride: The enantiomer of the compound , with similar chemical properties but different biological activity.
tert-Butyl (1-aminopropan-2-yl)carbamate: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Methyl (1-aminopropan-2-yl)carbamate hydrochloride: A structurally similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl group. These features can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXWWFZXWRQAK-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679173 |
Source
|
Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217631-35-0 |
Source
|
Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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